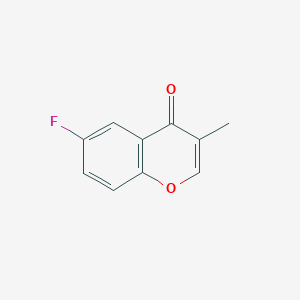
N'-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide: is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with additional functional groups such as hydroxyl, methoxy, and thienyl
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 2-hydroxy-3-methoxybenzaldehyde and 2-(2-thienyl)acetohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under vacuum to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide are not well-documented, the general principles of hydrazone synthesis can be applied. Scaling up the reaction would involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
化学反応の分析
Types of Reactions: N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic, optical, or magnetic properties.
Analytical Chemistry: It can serve as a reagent or probe in analytical techniques for detecting and quantifying various analytes.
作用機序
The mechanism of action of N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating biological pathways. Specific pathways and targets depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
類似化合物との比較
- N’-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide
- N’-(3-Methoxybenzylidene)-2-(2-thienyl)acetohydrazide
- N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-furyl)acetohydrazide
Comparison: N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene moiety, as well as the thienyl group. These functional groups contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced solubility, stability, or specificity in its interactions with biological targets.
特性
分子式 |
C14H14N2O3S |
|---|---|
分子量 |
290.34 g/mol |
IUPAC名 |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H14N2O3S/c1-19-12-6-2-4-10(14(12)18)9-15-16-13(17)8-11-5-3-7-20-11/h2-7,9,18H,8H2,1H3,(H,16,17)/b15-9+ |
InChIキー |
LLUKDLVUKASECM-OQLLNIDSSA-N |
異性体SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)CC2=CC=CS2 |
正規SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



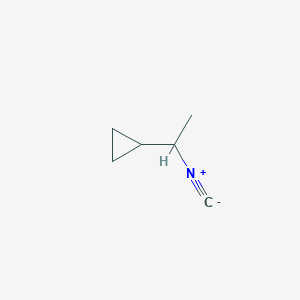


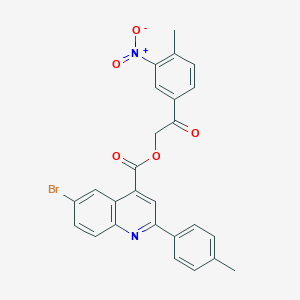
![2-[5-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]pyridin-2-yl]oxy-2-methylpropanoic acid;hydrochloride](/img/structure/B12046150.png)

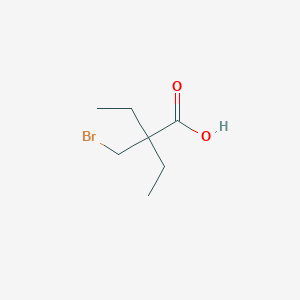
![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046166.png)

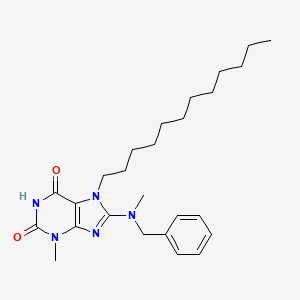
![4-Bromobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12046201.png)
